molecular formula C25H26N6O3 B6531985 3,4-dimethoxy-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide CAS No. 1019106-52-5

3,4-dimethoxy-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide

Cat. No. B6531985
CAS RN: 1019106-52-5
M. Wt: 458.5 g/mol
InChI Key: JZBRAKBAUNSRTR-UHFFFAOYSA-N
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Description

The compound “3,4-dimethoxy-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide” is a complex organic molecule. It contains several functional groups, including an amide group, a pyrazole ring, a pyridazine ring, and two methoxy groups attached to a benzene ring .


Synthesis Analysis

While the specific synthesis pathway for this compound is not available, it’s likely that it involves several steps, each introducing a different part of the molecule. For example, the amide group could be introduced through a reaction with an appropriate carboxylic acid and amine .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups and ring structures. The exact structure would depend on the specific arrangement of these groups within the molecule .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the amide group could undergo hydrolysis under acidic or basic conditions to produce a carboxylic acid and an amine .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the amide group could result in the formation of hydrogen bonds, affecting its solubility and boiling point .

Mechanism of Action

The mechanism of action of this compound is not known without additional context. If it’s a drug, its mechanism of action would depend on the specific biological target it interacts with .

Future Directions

The future research directions for this compound would depend on its intended use. If it’s a new drug, further studies would be needed to determine its efficacy and safety. If it’s a new material, studies could focus on its physical properties and potential applications .

properties

IUPAC Name

3,4-dimethoxy-N-[4-[[6-(3,4,5-trimethylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N6O3/c1-15-16(2)30-31(17(15)3)24-13-12-23(28-29-24)26-19-7-9-20(10-8-19)27-25(32)18-6-11-21(33-4)22(14-18)34-5/h6-14H,1-5H3,(H,26,28)(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZBRAKBAUNSRTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1C)C2=NN=C(C=C2)NC3=CC=C(C=C3)NC(=O)C4=CC(=C(C=C4)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dimethoxy-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide

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